Disodium phosphoric acid heptahydrate

Description

Properties

Molecular Formula |

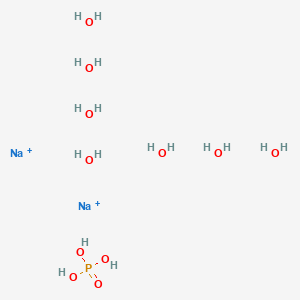

H17Na2O11P+2 |

|---|---|

Molecular Weight |

270.08 g/mol |

IUPAC Name |

disodium;phosphoric acid;heptahydrate |

InChI |

InChI=1S/2Na.H3O4P.7H2O/c;;1-5(2,3)4;;;;;;;/h;;(H3,1,2,3,4);7*1H2/q2*+1;;;;;;;; |

InChI Key |

PYLIXCKOHOHGKQ-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.O.OP(=O)(O)O.[Na+].[Na+] |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies

Laboratory-Scale Synthetic Routes

The synthesis of disodium (B8443419) phosphoric acid heptahydrate in a laboratory setting is primarily achieved through direct chemical reactions and carefully controlled purification steps. These methods are designed for precision and high purity, often serving as the basis for larger industrial processes.

Neutralization Reactions Utilizing Phosphoric Acid Precursors

The most fundamental and common laboratory method for preparing disodium phosphate (B84403) is the neutralization of a phosphoric acid precursor with a sodium-based alkali. youtube.com This reaction can be precisely controlled to achieve the desired stoichiometry.

The primary reaction involves treating phosphoric acid (H₃PO₄) with a strong base, typically sodium hydroxide (B78521) (NaOH). patsnap.com The stoichiometry is critical; two moles of sodium hydroxide are required to react with one mole of phosphoric acid to form one mole of disodium phosphate and two moles of water. youtube.com

Reaction Equation: H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O patsnap.comwikipedia.org

Alternatively, sodium carbonate (Na₂CO₃) can be used as the alkali source. google.comfengchengroup.com In this case, the reaction produces disodium phosphate, water, and carbon dioxide.

Reaction Equation: H₃PO₄ + Na₂CO₃ → Na₂HPO₄ + H₂O + CO₂

In a typical laboratory procedure, the phosphoric acid is diluted with water, and the sodium hydroxide solution is added slowly while stirring. youtube.com The reaction is exothermic, and controlling the temperature may be necessary. The final pH of the solution is a key parameter, which is adjusted to a moderately basic range of 8.0 to 9.2 to ensure the formation of the disodium salt. wikipedia.orggoogle.com

Table 1: Key Parameters for Laboratory Synthesis of Disodium Phosphate This interactive table summarizes typical parameters used in the laboratory-scale neutralization reaction.

| Parameter | Value/Description | Rationale | Source(s) |

|---|---|---|---|

| Acid Precursor | Phosphoric Acid (H₃PO₄) | Provides the phosphate group for the final product. | youtube.compatsnap.com |

| Alkali Precursor | Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) | Provides the sodium ions and neutralizes the acid. | wikipedia.orggoogle.com |

| Molar Ratio | 1 mole H₃PO₄ to 2 moles NaOH | Ensures the formation of the dibasic salt (Na₂HPO₄). | youtube.com |

| Final pH | 8.2 - 9.2 | Confirms the correct neutralization point for disodium phosphate formation. | google.comgoogle.com |

| Reaction Temp. | 60 - 100 °C | Can be performed at elevated temperatures to ensure complete reaction before cooling. | google.comgoogle.com |

Controlled Crystallization Techniques for High-Purity Product Isolation

Once the disodium phosphate solution is prepared, the isolation of the specific heptahydrate form (Na₂HPO₄·7H₂O) requires controlled crystallization. The hydration state of the crystallized salt is highly dependent on temperature. google.com

To obtain disodium phosphate heptahydrate, the saturated solution resulting from the neutralization reaction must be cooled to a specific temperature range. Research indicates that the heptahydrate form crystallizes from the solution at temperatures between 35°C and 48°C. google.com Cooling the solution below this range, particularly between 0°C and 35°C, will favor the formation of disodium phosphate dodecahydrate (Na₂HPO₄·12H₂O). google.com

The process typically involves heating the initial solution to ensure all solids are dissolved, followed by filtration to remove any insoluble impurities. youtube.com The clear filtrate is then cooled gradually into the target temperature range to induce crystallization. Slow cooling promotes the growth of larger, more uniform crystals, which can be easily separated from the remaining solution (mother liquor) by filtration or centrifugation. googleapis.com The isolated crystals are then dried under controlled conditions to prevent the loss of water of crystallization. atamanchemicals.com Some advanced laboratory methods may employ freeze concentration crystallization to remove water and concentrate the eluant before hydrolysis and final crystallization. google.com

Industrial Production Processes

The industrial manufacturing of disodium phosphate heptahydrate scales up the principles of laboratory synthesis, incorporating process optimizations and advanced engineering to maximize yield, efficiency, and purity for large-volume production.

Large-Scale Chemical Reaction Pathways and Stoichiometry

While direct neutralization of phosphoric acid is a common industrial method, other pathways are also employed, often starting from more economical raw materials like phosphate rock. epa.govgoogle.com

Direct Neutralization: Similar to the lab-scale method, this process involves reacting high-purity phosphoric acid (either thermal or purified wet-process acid) with sodium hydroxide or sodium carbonate in large reactors. epa.gov The stoichiometry remains H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O. wikipedia.org This method is straightforward but depends on the availability and cost of purified phosphoric acid. epa.gov

Two-Step Process from Dicalcium Phosphate: An alternative industrial route begins by treating dicalcium phosphate (CaHPO₄) with sodium bisulfate (NaHSO₄). This reaction precipitates calcium sulfate (B86663) (gypsum), which is removed, leaving a solution of monosodium phosphate (NaH₂PO₄). wikipedia.org

Step 1: CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄(s) wikipedia.org

Step 2: The resulting monosodium phosphate solution is then partially neutralized with sodium hydroxide to produce disodium phosphate. wikipedia.org

NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O wikipedia.org

Process from Phosphate Rock: To avoid the high cost of purified phosphoric acid, some processes start with raw phosphate rock. google.comgoogle.com This involves reacting the rock with an acid like sulfuric acid to produce an impure phosphoric acid solution. google.com This solution then undergoes several purification and neutralization steps. One patented process reacts phosphate rock with monosodium sulfate in the presence of phosphoric acid, followed by a two-stage neutralization to precipitate impurities before crystallizing the final product. google.com

Table 2: Comparison of Industrial Production Pathways for Disodium Phosphate This interactive table outlines the primary methods used for the industrial-scale manufacturing of disodium phosphate.

| Pathway | Key Reactants | Stoichiometric Equation(s) | Key Features | Source(s) |

|---|---|---|---|---|

| Direct Neutralization | Phosphoric Acid, Sodium Hydroxide/Carbonate | H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O | High purity product; relies on costly purified acid. | wikipedia.orgepa.gov |

| Dicalcium Phosphate Route | Dicalcium Phosphate, Sodium Bisulfate, Sodium Hydroxide | 1. CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄ 2. NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O | Two-step process; allows use of different phosphate sources. | wikipedia.org | | Phosphate Rock Process | Phosphate Rock, Sulfuric Acid, Sodium Hydroxide/Carbonate | Complex multi-step reactions | Utilizes inexpensive raw materials; requires extensive purification to remove impurities like heavy metals and fluorides. | googleapis.comgoogle.comgoogle.com |

Process Optimization for Industrial Yield and Efficiency

Optimizing industrial production focuses on overcoming challenges associated with large-scale reactions and maximizing product output. A significant issue in using concentrated phosphoric acid and solid sodium carbonate is the formation of voluminous foam and a viscous magma, which can slow or halt the reaction. google.com To counter this, a stepwise neutralization process can be employed, where reactants are added in portions to maintain a more fluid and reactive mixture. google.com

Yield and purity are highly dependent on precise pH control. The neutralization is carefully monitored to maintain a pH between 8.0 and 9.5, ensuring the reaction favors the formation of disodium phosphate over monosodium or trisodium (B8492382) phosphate. googleapis.comgoogle.com

Advanced Purification and Crystallization Engineering

High purity is essential for many applications of disodium phosphate, such as in the food and pharmaceutical industries. lohmann-minerals.comannexechem.com Industrial processes incorporate advanced purification steps to remove impurities originating from raw materials like phosphate rock, which can include metals, fluorides, and organic matter. google.com These impurities are often removed through controlled precipitation. For example, in processes starting from phosphate rock, many metallic impurities are precipitated and removed along with calcium sulfate (gypsum). googleapis.com

The crystallization stage is a critical purification step in itself. The design of industrial crystallizers is engineered to produce crystals of a specific size and hydration state (heptahydrate). Fluid-bed crystallizers, such as the Crystalactor®, allow for the controlled growth of phosphate pellets from wastewater streams, which minimizes sludge production and creates a reusable product. researchgate.net The separation of crystals from the mother liquor is typically achieved with industrial centrifuges or filters. google.com To further enhance purity, the crystal cake may be washed with a specific phosphate salt solution to displace the impure mother liquor entrained on the crystal surfaces, reducing hygroscopicity and improving the final product's physical properties. google.com Finally, industrial drying, for instance in a rotary kiln or rake-type dryer, is performed under controlled temperature to yield the stable heptahydrate product without causing dehydration to the anhydrous form. google.comepa.gov

Centrifugal Dewatering and Evaporation Concentration Techniques

Following crystallization, the slurry containing disodium phosphoric acid heptahydrate crystals is subjected to dewatering to separate the solid crystals from the mother liquor. Centrifugal dewatering is a widely employed technique in the chemical industry for this purpose. In this process, the slurry is fed into a rotating basket centrifuge where the centrifugal force drives the liquid through a filter medium, leaving the dewatered crystal cake behind. The efficiency of this process is dependent on factors such as the rotational speed of the centrifuge, the feed rate of the slurry, and the particle size distribution of the crystals. For inorganic salt crystals, decanter centrifuges can be utilized to achieve a drier solid product, which simplifies subsequent drying processes and reduces energy consumption. crystalclearproducts.org

To increase the yield of the crystallization process, the mother liquor, which is a saturated solution of disodium phosphate, is often concentrated through evaporation. Evaporative crystallization is particularly suitable for compounds like sodium phosphates where the solubility is not strongly dependent on temperature. mphbook.ir Forced circulation (FC) crystallizers are commonly used in the industry for this purpose. epa.gov In an FC crystallizer, the solution is circulated through a heat exchanger where it is heated, and then flashed into a vacuum chamber, causing the evaporation of the solvent and subsequent crystallization of the solute. The design of the crystallizer, including features like a draft tube and baffle (DTB), plays a significant role in controlling crystal size and minimizing secondary nucleation.

Impurity Removal Strategies for Enhanced Product Quality

The quality of the final this compound product is critically dependent on the purity of the raw materials, particularly the phosphoric acid. Wet-process phosphoric acid, a common raw material, often contains various impurities, including heavy metals (such as cadmium, chromium, nickel, arsenic, iron, and copper), fluoride, and organic matter. researchgate.net The removal of these impurities is a crucial step in the manufacturing process to meet the stringent requirements of various applications.

Several strategies are employed for the removal of these impurities:

Precipitation: Heavy metals can be precipitated as sulfides by adding compounds like sodium sulfide. google.com This method is effective for removing a range of heavy metals, although the removal of cadmium can be more challenging. google.com The pH of the solution is a critical parameter in the efficiency of precipitation.

Adsorption: Adsorption techniques are also utilized to remove impurities. For instance, arsenic can be removed from phosphate solutions by adsorption onto metal (hydr-)oxide coated sand. tandfonline.com Iron-coated sand has shown a high capacity for phosphate removal, while iron- and manganese-coated sand is effective for arsenic removal. tandfonline.com

Solvent Extraction and Ion Exchange: For the removal of certain heavy metals and lanthanides, solvent extraction and ion exchange methods can be employed. tandfonline.com These techniques offer high selectivity for specific ions. For example, bis(2,4,4-trimethylpentyl)dithiophosphinic acid has been used for the selective extraction of heavy metal ions. tandfonline.com

A Chinese patent describes a preparation method for high-purity disodium hydrogen phosphate that involves neutralizing phosphoric acid with sodium hydrogen carbonate. The resulting solution undergoes centrifugal dewatering and evaporation concentration. A key step in their impurity removal strategy is a quick drip washing of the precipitated product with deionized water to remove absorbed impurity molecules from the crystal surface before a final centrifugal dewatering step. crystalclearproducts.org

Purity Standards and Production Grades in Research and Chemical Industry

The suitability of this compound for a particular application is determined by its adherence to specific purity standards and production grades. These standards are established by various pharmacopoeias and chemical societies to ensure the quality, safety, and efficacy of the final products in which it is used.

Pharmacopoeial (USP, EP, JP) and Reagent (ACS) Grade Specifications

The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) are the primary pharmacopoeias that set the standards for pharmaceutical-grade substances. matec-conferences.org While there is significant harmonization between these pharmacopoeias, some differences in specifications may exist. For a drug product to be marketed in a particular region, it must comply with the standards of that region's pharmacopoeia. lohmann-minerals.com

Table 1: Comparison of Selected Pharmacopoeial (USP, EP, JP) and ACS Reagent Grade Specifications for Disodium Phosphate

| Parameter | USP (for Heptahydrate) | EP (for Dihydrate) | JP (General Tests for Reagents) | ACS (for Anhydrous/Dihydrate) |

| Assay (dried basis) | 98.0% - 100.5% of Na₂HPO₄ | 98.0% - 100.5% of Na₂HPO₄ | Not specified in general test overview | ≥99.0% for Anhydrous |

| Loss on Drying | 43.0% - 50.0% | 19.5% - 21.0% | Not more than 1.0% (for Acebutolol HCl example) | Not specified for heptahydrate |

| Insoluble Substances | ≤ 0.4% | Not specified | Not specified in general test overview | ≤0.01% |

| Chloride (Cl) | ≤ 0.06% | ≤ 400 ppm | Not specified in general test overview | ≤0.003% |

| Sulfate (SO₄) | ≤ 0.2% | ≤ 0.1% | Not specified in general test overview | ≤0.005% |

| Heavy Metals (as Pb) | ≤ 20 ppm | ≤ 20 ppm | ≤ 20 ppm (for Aceglutamide Aluminum example) | ≤0.001% |

| Arsenic (As) | ≤ 16 ppm | ≤ 4 ppm | ≤ 2 ppm (for Aceglutamide Aluminum example) | Not specified |

| Iron (Fe) | Not specified | ≤ 40 ppm | Not specified in general test overview | ≤0.002% |

| Bacterial Endotoxins | ≤ 2.5 EU/g (for Dihydrate) | Not specified | Not specified | Not specified |

The American Chemical Society (ACS) sets standards for reagent-grade chemicals, which are intended for laboratory use and are characterized by high purity. tandfonline.com The specifications for ACS grade disodium phosphate are generally stricter than those for pharmacopoeial grades, particularly for impurities like insoluble matter, chloride, sulfate, and heavy metals. tandfonline.com

Specialized Industrial and Biotech-Grade Requirements

Beyond the standard pharmacopoeial and reagent grades, specialized industrial and biotech-grade this compound is available for specific high-purity applications. These grades often have more stringent limits on certain impurities and may undergo additional testing.

Biotech-Grade: This grade is specifically designed for use in biochemical research and analysis, such as in the preparation of buffers for enzyme reactions and chromatography. Critical parameters for biotech-grade disodium phosphate include the absence of inhibitors like trace heavy metals and the verification of biochemical function through tests for enzymes, coenzymes, and enzyme substrates. mphbook.ir These products are typically manufactured in GMP-compliant facilities and are characterized by minimal bioburden and endotoxin (B1171834) levels.

Table 2: Typical Specifications for Biotech-Grade Disodium Phosphate Heptahydrate

| Parameter | Specification |

| Assay (Na₂HPO₄) | 98.0% - 100.5% |

| Loss on Drying @ 105°C | 43.0% - 50.0% |

| Insoluble Matter | ≤ 0.2% |

| Chloride (Cl) | ≤ 0.03% |

| Sulfate (SO₄) | ≤ 0.1% |

| Arsenic (As) | ≤ 8 ppm |

| Heavy Metals (as Pb) | ≤ 0.001% |

| Iron (Fe) | ≤ 0.001% |

| Endotoxin by LAL | As reported |

Source: Spectrum Chemical

Industrial Grade: The specifications for industrial-grade this compound can vary depending on the specific application. For example, in the food industry, it must comply with Food Chemicals Codex (FCC) standards. In other industrial applications, the requirements might be less stringent than for pharmaceutical or biotech grades, but will still be defined by the needs of the specific industrial process.

Crystallographic and Structural Characterization

Advanced Crystallographic Analysis

Crystallographic analysis provides a detailed three-dimensional map of the atomic positions within a crystal lattice. This information is crucial for understanding the compound's properties and behavior.

Single-crystal X-ray diffraction (SCXRD) offers the most precise determination of a crystalline solid's structure. While detailed crystallographic studies for the heptahydrate are less common in the literature than for other hydrates like the dihydrate, the fundamental principles of the technique are applicable. SCXRD analysis would involve growing a high-quality single crystal of disodium (B8443419) phosphate (B84403) heptahydrate and exposing it to a focused X-ray beam. The resulting diffraction pattern is used to determine the unit cell dimensions, space group, and the precise coordinates of each atom within the unit cell. This technique provides unambiguous information about bond lengths, bond angles, and the intricate network of hydrogen bonding involving the water molecules of hydration.

Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials. wikipedia.org It is particularly useful for routine phase identification and for studying structural changes as a function of environmental conditions. umn.eduspringernature.com The PXRD pattern of a crystalline substance is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the different crystal lattice planes.

For disodium phosphate heptahydrate, PXRD is used to confirm its phase purity and to distinguish it from the anhydrous, dihydrate, and dodecahydrate forms, each of which exhibits a distinct diffraction pattern. wikipedia.orgatamanchemicals.com Furthermore, PXRD is instrumental in monitoring the structural evolution during dehydration and rehydration processes by observing the changes in the diffraction patterns in real-time. researchgate.netnih.gov

Table 1: Representative Powder X-ray Diffraction Peaks for a Phosphate Compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 15.8 | 5.60 | 85 |

| 20.9 | 4.25 | 100 |

| 25.1 | 3.54 | 70 |

| 30.5 | 2.93 | 95 |

| 34.2 | 2.62 | 60 |

| Note: This table is illustrative of typical PXRD data and does not represent the specific, verified pattern for disodium phosphate heptahydrate. |

Hydration States and Crystalline Phase Transitions

Disodium phosphate is known to exist in several hydrated forms, with the specific hydrate (B1144303) being dependent on conditions such as temperature and humidity. wikipedia.orgatamanchemicals.com The transitions between these states are critical to the material's stability and applications.

In addition to the heptahydrate, disodium phosphate can exist as an anhydrous salt (Na₂HPO₄), a dihydrate (Na₂HPO₄·2H₂O), an octahydrate (Na₂HPO₄·8H₂O), and a dodecahydrate (Na₂HPO₄·12H₂O). wikipedia.orgatamanchemicals.comatamanchemicals.com Each of these forms possesses a unique crystal structure. The dihydrate, for instance, crystallizes in the orthorhombic system. The dodecahydrate is stable at lower temperatures and will lose five water molecules upon exposure to air to form the heptahydrate. atamanchemicals.com The stability of these hydrates is temperature-dependent; for example, the dodecahydrate is stable below 48°C, while the heptahydrate is stable at higher temperatures. researchgate.net

The transformation between different hydrates involves the gain or loss of water molecules from the crystal lattice. Heating disodium phosphate heptahydrate will cause it to lose its water of crystallization, eventually forming the anhydrous salt. merckmillipore.comsigmaaldrich.com The kinetics of this dehydration can be studied by techniques such as thermogravimetric analysis (TGA), which measures changes in mass as a function of temperature. Conversely, rehydration can occur when the anhydrous or a lower hydrate form is exposed to moisture. The rate of rehydration is influenced by factors like relative humidity and particle size. In some cases, rapid dehydration, such as during freeze-drying, can lead to the formation of an amorphous (non-crystalline) anhydrous phase from a crystalline hydrate like the dodecahydrate. researchgate.netnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the chemical bonding and local atomic environments within the crystal.

FT-IR and Raman spectroscopy are powerful for probing the vibrational modes of the phosphate anions and the water molecules. The spectra of disodium phosphate heptahydrate show characteristic bands corresponding to the stretching and bending vibrations of the P-O bonds within the hydrogen phosphate (HPO₄²⁻) ions. Additionally, the O-H stretching and H-O-H bending vibrations of the water molecules provide detailed information about the hydrogen-bonding network within the crystal. Shifts in the positions of these bands can indicate changes in the crystalline structure or hydration state. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ²³Na solid-state NMR, offers another avenue for characterization. ³¹P NMR is highly sensitive to the local environment of the phosphorus atoms and can distinguish between different phosphate species or conformations. ²³Na NMR provides information about the coordination environment of the sodium ions within the crystal lattice.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and characterizing the molecular structure of disodium phosphoric acid heptahydrate. thermofisher.com These techniques probe the vibrational modes of the molecule, providing a unique spectral fingerprint.

The FTIR spectrum of disodium phosphate exhibits characteristic absorption bands. A notable feature in the spectrum of the hydrated form is the broad absorption band corresponding to the O-H stretching vibrations of the water of crystallization. In one study, this peak was observed at 2975 cm⁻¹, and a shift to 3357 cm⁻¹ upon treatment suggested an enhancement of hydrogen bonding within the crystal lattice. The spectrum of Na₂HPO₄ also shows a prominent peak at approximately 1053 cm⁻¹. researchgate.net

Raman spectroscopy offers complementary information. Representative Raman spectra of various hydrated forms of disodium phosphate, including the heptahydrate, have been detected in both the water (H₂O) and phosphate (PO₄³⁻) regions, allowing for the differentiation of these hydrates. researchgate.net The analysis of these spectra involves the assignment of observed bands to specific molecular vibrations, such as the stretching and bending modes of the phosphate and water molecules.

Table 1: Vibrational Band Assignments for this compound (Conceptual)

| Wavenumber (cm⁻¹) | Assignment (FTIR/Raman) | Vibrational Mode |

| ~3400 - 2900 | FTIR/Raman | O-H stretching (water of crystallization) |

| ~1650 | FTIR | H-O-H bending (water of crystallization) |

| ~1100 - 900 | FTIR/Raman | P-O stretching (PO₄³⁻ group) |

| ~600 - 500 | FTIR/Raman | O-P-O bending (PO₄³⁻ group) |

Note: This table is a conceptual representation based on typical regions for these functional groups and requires specific experimental data for precise assignments for Na₂HPO₄·7H₂O.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solid-State Characterization

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the local atomic environment within the crystal structure of this compound. By probing the magnetic properties of atomic nuclei, such as ³¹P and ¹H, solid-state NMR can elucidate structural details that are not accessible by other techniques.

For disodium phosphate heptahydrate, ³¹P solid-state NMR is particularly informative. In one study, Na₂HPO₄·7H₂O was utilized as a secondary standard for ³¹P Magic Angle Spinning (MAS) NMR measurements, and its chemical shift was reported to be 4.875 ppm. surfacesciencewestern.com This value provides a reference point for identifying this specific hydrated form in complex mixtures. Further analysis of the ³¹P NMR spectrum, including the chemical shift anisotropy, can provide information about the symmetry and bonding environment of the phosphate group within the crystal lattice.

Table 2: Solid-State NMR Parameters for this compound

| Nucleus | NMR Parameter | Value | Reference |

| ³¹P | Chemical Shift (δ) | 4.875 ppm | surfacesciencewestern.com |

Morphological Studies of Crystalline Forms

The external shape and internal structure of crystals, collectively known as morphology, are a macroscopic manifestation of the underlying crystal lattice and are significantly influenced by the conditions of their formation.

Crystal Growth Habits and Anisotropy

This compound is known to exist as colorless crystals or as a white granular salt. osti.gov The specific shape, or habit, of these crystals is determined by the relative growth rates of their different crystallographic faces. Anisotropy in crystal growth, where growth rates differ along different crystallographic directions, can lead to the formation of elongated or flattened crystals. The study of the dodecahydrate form of disodium phosphate has shown that the heptahydrate can crystallize and accumulate in the melt, a process influenced by diffusion rates. researchgate.net While detailed studies on the specific crystal habits and anisotropy of the heptahydrate are limited, it is understood that these are a consequence of the internal crystal structure and the interactions at the crystal-solution interface during growth. rsc.org

Influence of Crystallization Conditions on Macroscopic Morphology

The macroscopic appearance of this compound crystals is highly dependent on the conditions under which they are crystallized. Key parameters that influence crystal morphology include supersaturation, pH, temperature, and the presence of impurities.

Studies on related systems have demonstrated that supersaturation is a critical factor; higher supersaturation levels can lead to the formation of different polymorphs or smaller, more numerous crystals. nih.gov The pH of the crystallization solution can also have a profound effect on crystal habit, as it influences the surface charge of the growing crystal faces and the speciation of the phosphate ions in solution. For instance, in other systems, changes in pH have been shown to alter the morphology of crystals from cauliflower-like spheroids to regular spherulites. nih.gov The rate of cooling and the presence of additives are other factors that can be used to control the size and shape of the resulting crystals. While specific quantitative data on the influence of these conditions on disodium phosphate heptahydrate morphology are not extensively documented in publicly available literature, the general principles of crystallization kinetics and thermodynamics apply.

Table 3: Influence of Crystallization Conditions on Crystal Morphology (General Principles)

| Crystallization Condition | Influence on Morphology |

| Supersaturation | Higher levels can lead to smaller, more numerous crystals and potentially different polymorphs. |

| pH | Affects surface charge and can alter the relative growth rates of different crystal faces, leading to changes in habit. |

| Temperature | Influences solubility and nucleation/growth kinetics, thereby affecting crystal size and perfection. |

| Impurities/Additives | Can selectively adsorb to specific crystal faces, inhibiting their growth and modifying the overall crystal habit. |

Chemical Reactivity and Solution Chemistry

Acid-Base Equilibria and pH Regulation Mechanisms

One of the most critical functions of disodium (B8443419) phosphate (B84403) in solution is its role as a buffering agent. patsnap.com The hydrogen phosphate anion (HPO₄²⁻) is the conjugate base of the dihydrogen phosphate anion (H₂PO₄⁻), forming an effective buffer system that resists changes in pH. libretexts.orgoregonstate.education An aqueous solution of disodium hydrogen phosphate is moderately basic, with a pH typically ranging from 8.0 to 11.0. wikipedia.orgatamanchemicals.com

The phosphate buffer system is a cornerstone of pH regulation in various chemical and biological applications. study.com It consists of a weak acid, dihydrogen phosphate (H₂PO₄⁻), and its conjugate base, hydrogen phosphate (HPO₄²⁻). libretexts.orgwikilectures.eu Disodium phosphate provides the hydrogen phosphate component, while a corresponding salt like monosodium phosphate provides the dihydrogen phosphate. study.com

The buffering action is governed by the following equilibrium:

H₂PO₄⁻ (aq) + H₂O (l) ⇌ HPO₄²⁻ (aq) + H₃O⁺ (aq)

The pKa for this equilibrium is approximately 6.8 to 7.2, which makes the phosphate buffer highly effective in maintaining a stable pH near physiological levels. wikilectures.eunih.gov When a strong acid is introduced into the solution, the hydrogen phosphate ion acts as a weak base, accepting a proton to form dihydrogen phosphate, thus mitigating a drop in pH. oregonstate.educationwikilectures.eu

HCl + Na₂HPO₄ → NaH₂PO₄ + NaCl libretexts.org

Conversely, when a strong base is added, the dihydrogen phosphate ion acts as a weak acid, donating a proton to neutralize the added hydroxide (B78521) ions, thereby preventing a significant pH increase. libretexts.orgwikilectures.eu

NaOH + NaH₂PO₄ → Na₂HPO₄ + H₂O libretexts.org

The effectiveness and precise pH of a phosphate buffer are subject to environmental conditions, primarily temperature and the ionic strength of the solution. ruc.dk

Temperature: The pKa of the phosphate buffer system is temperature-dependent. tuwien.ac.at For phosphate buffers, the pH generally increases as the temperature decreases and decreases as the temperature rises. sigmaaldrich.comresearchgate.net This is a critical consideration in applications where precise pH control is required across a range of temperatures. For instance, a phosphate buffer prepared to a specific pH at 25°C will exhibit a different pH at 4°C or 37°C. sigmaaldrich.com

Interactive Table 1: Effect of Temperature on Phosphate Buffer pH (Data based on a buffer standardized at 25°C)

| Temperature (°C) | Change in pH (ΔpH) | Resulting pH (Approx.) |

| 4 | +0.08 | 7.48 |

| 25 | 0 | 7.40 |

| 37 | -0.025 | 7.375 |

Source: Sigma-Aldrich sigmaaldrich.com

Ionic Strength: The ionic strength of a solution, which is a measure of the total concentration of ions, also influences the pH of a buffer. ruc.dk Changes in ionic strength affect the activity coefficients of the ions in the buffer, which in turn alters the pKa of the buffer system. tuwien.ac.at Increasing the concentration of the phosphate buffer or adding neutral salts like sodium chloride will alter the ionic strength and can lead to a slight decrease in the solution's pH. sigmaaldrich.com The "dilution value" for phosphate buffers, defined as the change in pH when diluted with an equal volume of water, is approximately +0.08, meaning dilution increases the pH slightly. sigmaaldrich.com

Complexation and Sequestration Chemistry

Disodium phosphate heptahydrate is widely recognized for its ability to interact with metal cations, a property that underpins its use as a sequestrant and chelating agent. haz-map.com This functionality is particularly important in water treatment and food processing. atamanchemicals.com

The hydrogen phosphate anion (HPO₄²⁻) can form complexes with various polyvalent metal cations, effectively "sequestering" them and preventing them from participating in other reactions, such as precipitation. cup.edu.cn This chelating action is especially effective for divalent and trivalent cations.

Common metal cations that interact with disodium phosphate include:

Calcium (Ca²⁺): Phosphate ions react with calcium ions, which is a key mechanism in preventing the formation of calcium-based scale. patsnap.com

Magnesium (Mg²⁺): Similar to calcium, magnesium ions are sequestered by phosphate, preventing scale and unwanted mineral precipitation. patsnap.com

Iron (Fe²⁺/Fe³⁺): Disodium phosphate can complex with iron ions, which is useful in controlling mineral content and preventing discoloration in various applications.

This ability to bind metal ions makes disodium phosphate an effective emulsifier and stabilizer in food products by preventing coagulation and improving texture. patsnap.com

In industrial settings such as boilers, cooling towers, and desalination plants, the precipitation of mineral salts like calcium carbonate leads to the formation of scale, which impairs efficiency and can cause damage. patsnap.commdpi.com Disodium phosphate is used as a scale inhibitor, acting through several mechanisms. atamanchemicals.comtypology.com

Sequestration: As described above, disodium phosphate binds to scale-forming cations like Ca²⁺ and Mg²⁺, keeping them in solution and preventing them from precipitating. cup.edu.cn The phosphate ions react with these metal ions to form insoluble compounds that can be more easily managed and removed. patsnap.com

Threshold Inhibition: At concentrations far lower than required for sequestration, phosphates can act as "threshold inhibitors." In this mechanism, the phosphate anions adsorb onto the active growth sites of newly forming microcrystals of scale. nih.govbiosourceinc.com This adsorption disrupts the crystal lattice, distorting its structure and preventing further growth, thus retarding scale formation. cup.edu.cnnih.gov

Dispersion: By adsorbing onto the surface of small scale particles, the negatively charged phosphate ions increase the electrostatic repulsion between the particles. nih.govbiosourceinc.com This prevents the particles from agglomerating into larger, problematic scale deposits and keeps them dispersed in the bulk solution. nih.gov

Colloidal Chemistry and Interfacial Phenomena

The behavior of disodium phosphate heptahydrate at interfaces is crucial to its function as an emulsifier and dispersant. An interface is the boundary between two phases, such as oil and water or a solid and a liquid. uomustansiriyah.edu.iq

Disodium phosphate functions as an effective emulsifier by reducing the interfacial tension between immiscible liquids like oil and water. patsnap.com This allows for the formation of stable emulsions, preventing the separation of ingredients in food products and cosmetics. haz-map.compatsnap.com

In colloidal systems, which involve fine particles dispersed in a continuous medium, disodium phosphate contributes to stability. As a dispersant, it prevents the aggregation and settling of suspended particles. nih.gov This is achieved by altering the surface charge of the particles, leading to electrostatic repulsion that overcomes attractive forces between them. biosourceinc.com This property is leveraged in the manufacturing of detergents, ceramics, and paints to ensure uniform distribution of components. haz-map.comnih.gov The adsorption of phosphate ions onto solid surfaces is a key interfacial phenomenon that also underlies its effectiveness in scale inhibition and corrosion control. nih.govhw.ac.uk

Emulsification and Dispersion Mechanisms in Heterogeneous Systems

Disodium phosphoric acid heptahydrate is widely recognized for its function as an emulsifying agent, which is critical in stabilizing mixtures of immiscible liquids, such as oil and water. patsnap.comwebmd.com The mechanism of its emulsifying action involves reducing the interfacial tension between the two phases, which prevents them from separating. patsnap.com This property is particularly valuable in the food industry for products like processed cheeses, whipped cream, and other dairy items, where it helps to create and maintain a uniform texture and consistency. patsnap.comwebmd.com

In heterogeneous systems, the phosphate ions can adsorb at the oil-water interface. This action modifies the surface properties of the dispersed droplets, creating a repulsive barrier that prevents coalescence and stabilizes the emulsion. gjphosphate.com This stabilizing effect is also utilized in cosmetic and personal care products, such as creams and lotions, to ensure texture stability and prevent product separation. Furthermore, it acts as an anti-caking additive in powdered products by preventing coagulation. wikipedia.orgatamanchemicals.com

Surface Activity and Interaction with Polymeric or Proteinaceous Species

The chemical behavior of this compound extends to its interactions with macromolecules like proteins and polymers. In food systems, it can interact with proteins and polysaccharides, leading to an increase in the viscosity of the product, thereby enhancing its texture and mouthfeel. patsnap.com A notable example is its use in preventing the coagulation of condensed milk during processing. wikipedia.orgatamanchemicals.com

Scientific studies have delved into these interactions. For instance, research on buffalo skim milk that has been concentrated through ultrafiltration demonstrated that the addition of disodium phosphate significantly increases the solution's pH, zeta potential, and viscosity. nih.govresearchgate.net These changes are attributed to the sequestration of calcium ions by the phosphate, which in turn alters protein conformations and interactions, improving the heat stability of the milk proteins. nih.gov The compound's ability to modulate the charge and structure of proteins is also leveraged in biochemical research for the stabilization of enzymes. Modeling studies further indicate that phosphate ions can alter the structure and interactions of phosphorylated proteins, a fundamental process in cellular signaling. nih.gov

Reaction Pathways in Chemical Syntheses and Industrial Processes

Role as a Chemical Reagent or Catalyst in Defined Reactions

This compound serves as a versatile component in various chemical syntheses, acting as a reagent, precursor, or catalyst. It is a key ingredient in the preparation of phosphate-buffered saline (PBS), a common buffer solution used in biological and biochemical research to maintain a constant pH. sigmaaldrich.comchemicalbook.com

In the realm of catalysis, disodium phosphate has been shown to be an efficient and inexpensive catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromenes. ufms.br This reaction involves aldehydes, malononitrile, and 4-hydroxycoumarin. ufms.br Furthermore, the compound is utilized as a precursor in the synthesis of more complex materials, such as cobalt-based molecular catalysts designed for water oxidation. chemicalbook.comcymitquimica.com

Table 1: Applications of this compound as a Reagent/Catalyst

| Application Area | Specific Role | Reaction/Process |

|---|---|---|

| Biochemical Research | Buffering Agent | Preparation of Phosphate-Buffered Saline (PBS) sigmaaldrich.comchemicalbook.com |

| Organic Synthesis | Catalyst | One-pot synthesis of dihydropyrano[3,2-c]chromenes ufms.br |

| Materials Science | Precursor | Synthesis of cobalt-based molecular catalysts chemicalbook.comcymitquimica.com |

| Laboratory Research | General Reagent | Used in various chemical reactions requiring stable pH |

Solid-State and Solution-Phase Reactivity with Other Chemical Entities

The reactivity of this compound differs significantly between its solid state and when it is in solution.

Solution-Phase Reactivity: In aqueous solutions, its primary function is as a buffering agent, capable of resisting significant pH changes. patsnap.com The hydrogen phosphate ion (HPO₄²⁻) can either accept or donate a proton (H⁺), allowing it to buffer both acids and bases. patsnap.com This property is fundamental to its use in various industrial processes and laboratory settings. In water treatment, it reacts with divalent metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺), forming insoluble phosphate compounds. This sequestration process prevents the formation of scale in boilers and piping systems. wikipedia.orgatamanchemicals.compatsnap.com Industrially, it can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. wikipedia.orgpatsnap.com

Solid-State Reactivity: The heptahydrate form contains seven molecules of water of crystallization (Na₂HPO₄·7H₂O). wikipedia.org This crystalline solid is known to be efflorescent, meaning it can lose its water of hydration when exposed to warm, dry air. chemicalbook.com Thermal decomposition is a key solid-state reaction. When heated, it progressively loses its water molecules. At a sufficiently high temperature (approximately 240°C), it undergoes a condensation reaction to form tetrasodium pyrophosphate (Na₄P₂O₇), a useful industrial compound. wikipedia.orgatamanchemicals.comchemicalbook.com

Table 2: Key Chemical Reactions of Disodium Phosphoric Acid

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Neutralization (Synthesis) | H₃PO₄ + 2 NaOH | Na₂HPO₄ + 2 H₂O | Aqueous solution wikipedia.orgpatsnap.com |

| Buffering (Acid) | HPO₄²⁻ + H⁺ | H₂PO₄⁻ | Aqueous solution patsnap.com |

| Buffering (Base) | HPO₄²⁻ + OH⁻ | PO₄³⁻ + H₂O | Aqueous solution wikipedia.org |

| Water Softening | 2 Na₂HPO₄ + 3 Ca²⁺ | Ca₃(PO₄)₂ (precipitate) + 4 Na⁺ + 2 H⁺ | Aqueous solution patsnap.com |

| Thermal Decomposition | 2 Na₂HPO₄ | Na₄P₂O₇ + H₂O | Solid state, ~240°C wikipedia.orgatamanchemicals.com |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Ion chromatography (IC) is the standard and most widely used technique for the determination of inorganic anions like the phosphate (B84403) ion (HPO₄²⁻) from disodium (B8443419) phosphate. thermofisher.com The method is known for its sensitivity, selectivity, and speed.

The fundamental principle of IC involves the separation of ions on a stationary phase column based on their charge and affinity, followed by detection. For phosphate analysis, an anion-exchange column is typically used. A common setup utilizes a hydroxide-selective column, such as the Thermo Scientific™ Dionex™ IonPac™ AS11-HC or AS16, in conjunction with a hydroxide (B78521) eluent. nih.govthermofisher.comthermofisher.com The use of an eluent generator, which electrolytically produces a high-purity hydroxide mobile phase from deionized water, enhances reproducibility and sensitivity by providing stable, gradient elutions. thermofisher.comnih.gov

After separation on the column, the phosphate anions pass through a suppressor, which reduces the background conductivity of the eluent and converts the analyte ions to their highly conductive acid form. Detection is then accomplished using a conductivity detector. thermofisher.comlcms.cz This suppressed conductivity detection method allows for the quantification of phosphate down to parts-per-billion (ppb) levels. nih.gov The technique is robust and can be applied to various samples, including pharmaceutical formulations and environmental waters, to accurately measure phosphate content. thermofisher.com

Table 1: Typical Parameters for Ion Chromatography Analysis of Phosphate

| Parameter | Specification | Purpose/Benefit |

| Technique | Ion Chromatography with Suppressed Conductivity Detection | High sensitivity and selectivity for anions. thermofisher.com |

| Column | Anion-exchange column (e.g., Metrosep A Supp 17, Dionex IonPac AS11-HC, Dionex IonPac AS16) | Separates phosphate from other anions. nih.govthermofisher.commetrohm.com |

| Eluent | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) Gradient | Elutes the separated anions from the column. thermofisher.com |

| Detection | Suppressed Conductivity | Reduces background noise and enhances analyte signal. lcms.cz |

In the context of analyzing other substances, disodium phosphate is frequently used as a buffering agent in the mobile phase to maintain a constant pH, which is crucial for achieving reproducible separations of various analytes. sigmaaldrich.comsigmaaldrich.com However, HPLC methods can also be designed to directly assess the purity of disodium phosphoric acid heptahydrate. In such an application, the compound is dissolved and injected into the system. A suitable RP-HPLC method, often using a C18 column, can separate the primary compound from any potential by-products or contaminants. researchgate.net Impurities would appear as separate peaks in the chromatogram, and their area percentage can be used to quantify the purity of the main component. selleckchem.com The detector of choice is typically a UV detector, although other detectors can be employed depending on the nature of the impurities being investigated. researchgate.net

Spectrophotometric and Spectroscopic Quantification Methods

Spectroscopic methods measure the interaction of electromagnetic radiation with a substance. These techniques are invaluable for determining the concentration of solutions and for identifying and quantifying trace elemental impurities.

UV-Visible (UV-Vis) spectrophotometry is a widely used method for determining the concentration of analytes in a solution. However, the phosphate ion itself does not absorb light in the UV-Vis range. bergbuilds.domains Therefore, its concentration is determined indirectly through a colorimetric reaction.

The most common method is the molybdenum blue method. mt.comscispace.com In this procedure, the phosphate-containing sample is reacted with an acidic ammonium (B1175870) molybdate (B1676688) solution to form a yellow phosphomolybdate complex. lcms.czbergbuilds.domains This complex is then reduced by an agent such as ascorbic acid, which produces a stable, intensely blue-colored complex known as molybdenum blue. bergbuilds.domainsmt.com The intensity of the blue color is directly proportional to the phosphate concentration in the original sample, a relationship described by the Beer-Lambert Law. slideshare.net The absorbance of the solution is measured at a specific wavelength, typically between 740 nm and 880 nm, using a UV-Vis spectrophotometer. scispace.comacademiascholarlyjournal.org A calibration curve is first generated using standards of known phosphate concentrations, and from this curve, the concentration of the unknown sample can be accurately determined. academiascholarlyjournal.org

Table 2: Molybdenum Blue Method for Phosphate Quantification

| Step | Reagent/Process | Description |

| 1. Complex Formation | Ammonium Molybdate in acidic medium | Reacts with orthophosphate to form a yellow phosphomolybdate complex. bergbuilds.domains |

| 2. Reduction | Ascorbic Acid | Reduces the complex to form the intensely colored molybdenum blue. mt.com |

| 3. Measurement | UV-Vis Spectrophotometer | The absorbance of the blue solution is measured at its maximum wavelength (λmax). scispace.com |

| 4. Quantification | Beer-Lambert Law & Calibration Curve | Absorbance is correlated to concentration using a standard curve. slideshare.netacademiascholarlyjournal.org |

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are highly sensitive techniques used for the quantitative determination of specific elements. researchgate.net These methods are ideal for analyzing this compound for its sodium content and for detecting trace metallic impurities.

Flame Atomic Emission Spectroscopy (FAES) is particularly well-suited for the determination of alkali metals like sodium. libretexts.org In this technique, a solution of the sample is introduced into a flame, which excites the sodium atoms to higher energy levels. As the atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of sodium in the sample. libretexts.org This allows for a precise quantification of the sodium content to verify the stoichiometric composition of the compound.

For the analysis of other trace elemental impurities, Graphite Furnace Atomic Absorption Spectroscopy (GF-AAS) offers superior sensitivity, capable of detecting elements at the microgram per kilogram (μg/kg) level. nih.gov In AAS, a light source specific to the element of interest is passed through the atomized sample. The atoms of the target element absorb this light, and the degree of absorption is proportional to their concentration. nih.gov This method is used to ensure that the this compound meets purity standards by confirming the absence or low levels of heavy metals and other elemental contaminants. fao.org

Titrimetric and Gravimetric Analysis for Quantitative Purity Assessment

Titrimetric and gravimetric methods are classical analytical techniques that rely on stoichiometric reactions to determine the amount of a substance. They are often used as primary methods for purity assessment due to their high precision and accuracy.

Titrimetric analysis involves reacting a solution of the sample with a standard solution (titrant) of known concentration until the reaction is complete, which is indicated by a color change or an electrochemical signal. For disodium phosphate, an acid-base titration can be used to determine its purity. A precisely weighed sample of dried disodium phosphate is dissolved in water and titrated with a standardized strong acid, such as sulfuric acid or hydrochloric acid. nihs.go.jpmerckmillipore.com The endpoint, where all the phosphate has been converted to the monosodium form, can be detected using a suitable indicator like methyl orange. nihs.go.jp The volume of acid required to reach the endpoint is used to calculate the purity of the original sample.

Gravimetric analysis is a quantitative method based on the measurement of the mass of a pure, stable, and insoluble precipitate. youtube.com To determine the phosphate content in this compound, a common gravimetric procedure involves precipitating the phosphate ion as an insoluble salt. One established technique is the quimociac method, where the phosphate is precipitated as quinoline (B57606) molybdophosphoric acid upon the addition of a quimociac reagent. acs.orgusda.goved.gov Alternatively, phosphate can be precipitated as magnesium ammonium phosphate (MgNH₄PO₄). youtube.com The resulting precipitate is carefully filtered, washed to remove impurities, dried to a constant weight, and then weighed. acs.orgusda.gov From the mass of the stable, known precipitate, the mass and therefore the percentage of phosphate in the original sample can be calculated with high accuracy. ed.gov

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For hydrated salts like this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are indispensable for elucidating its hydration state, thermal stability, and phase behavior.

Thermogravimetric analysis is a fundamental technique for determining the thermal stability and composition of materials by monitoring the change in mass as a function of temperature. In the case of this compound, TGA is primarily employed to ascertain its hydration state by observing the stepwise loss of water molecules upon heating.

The dehydration process of this compound involves the removal of its seven water molecules of crystallization. This process is not a single event but occurs in stages. Upon heating, the compound loses its water of crystallization, eventually forming the anhydrous salt. It has been noted that at 100°C, the heptahydrate form loses all its crystal water. atamanchemicals.comchemicalbook.com Further heating to around 240°C can lead to the conversion of the anhydrous disodium phosphate into sodium pyrophosphate. chemicalbook.com

The United States Pharmacopeia (USP) specifies that for the heptahydrate form, the loss on drying at 130°C should be between 43.0% and 50.0% of its initial weight, which corresponds to the theoretical water content. uspbpep.com The theoretical weight loss for the complete dehydration of Na₂HPO₄·7H₂O to Na₂HPO₄ can be calculated based on their respective molar masses (268.07 g/mol for the heptahydrate and 141.96 g/mol for the anhydrous form). The seven water molecules contribute a mass of 126.11 g/mol .

Interactive Data Table: Theoretical and Experimental Weight Loss in TGA of this compound

| Dehydration Step | Theoretical Weight Loss (%) | Experimental Weight Loss Range (USP) (%) |

| Na₂HPO₄·7H₂O → Na₂HPO₄ + 7H₂O | 47.04 | 43.0 - 50.0 |

Differential scanning calorimetry is a powerful thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC is instrumental in identifying and quantifying endothermic and exothermic processes such as melting, dehydration, and phase changes.

The thermal behavior of this compound is characterized by a distinct melting point, which is accompanied by the loss of water of crystallization. The melting point for the heptahydrate is reported to be 48°C. jostchemical.com Research has indicated that the heat of fusion for disodium hydrogen phosphate heptahydrate, as measured by a differential scanning calorimeter, is 49 cal/g. google.com The DSC thermogram of the hydrate (B1144303) would show an endothermic peak corresponding to this melting and dehydration process. It has been observed in studies on the dodecahydrate form that the transition from the heptahydrate to the dihydrate occurs at approximately 45.85°C.

Interactive Data Table: DSC Data for Thermal Transitions of this compound

| Thermal Transition | Temperature (°C) | Enthalpy Change (cal/g) |

| Melting/Dehydration (Heat of Fusion) | 48 | 49 |

Comprehensive Quality Control and Impurity Profiling Methodologies

A robust quality control regimen is essential to ensure the purity and consistency of this compound, particularly for its use in regulated industries. The United States Pharmacopeia (USP) provides a monograph for Dibasic Sodium Phosphate which outlines a series of tests to confirm its identity, strength, quality, and purity. uspbpep.comdrugfuture.com

The quality control of this compound involves a combination of physical and chemical tests. An assay is performed to determine the content of Na₂HPO₄, which should be between 98.0% and 100.5% on a dried basis. uspbpep.comjostchemical.com Identification tests are also conducted to confirm the presence of sodium and phosphate ions. uspbpep.com

Impurity profiling is a critical aspect of quality control. The USP sets limits for various potential impurities. These include:

Insoluble Substances: Not more than 0.4%. jostchemical.com

Chloride: Not more than 0.06%. jostchemical.com

Sulfate (B86663): Not more than 0.2%. jostchemical.com

Arsenic: Not more than 16 ppm. jostchemical.com

Heavy Metals: Not more than 20 ppm. jostchemical.com

Furthermore, guidelines such as the ICH Q3D for elemental impurities are considered, which set limits for elements like cadmium, lead, mercury, and others. spectrumchemical.comsigmaaldrich.com The pH of a 5% aqueous solution should be between 8.7 and 9.3. sigmaaldrich.com Microbial tests, including aerobic plate count and yeast and mold count, are also performed to ensure the microbiological quality of the material. jostchemical.com

Disodium Phosphate Heptahydrate: A Focus on Industrial Chemical Applications

Disodium phosphate heptahydrate (Na₂HPO₄·7H₂O), a hydrated inorganic salt, serves critical functions in various non-biological industrial and laboratory settings. Its utility stems from its chemical properties as a buffering agent, sequestrant, and emulsifier. This article details its specific applications in water treatment technologies and food science, focusing solely on its chemical functionality.

Theoretical and Computational Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are instrumental in exploring the solid-state structure and the behavior of the hydrogen phosphate (B84403) anion in aqueous environments. These methods allow for a dynamic view of intermolecular forces and hydration phenomena.

The prediction of stable crystal structures is a fundamental challenge in materials science, and for hydrated salts like disodium (B8443419) phosphate heptahydrate, it involves assessing the vast conformational space of the salt and the arrangement of water molecules. mdpi.com Modern computational approaches, such as ab initio random structure searching (AIRSS) and evolutionary algorithms (EAs), are employed to identify thermodynamically stable crystal structures from first principles. mdpi.com These methods generate a multitude of random or evolved candidate structures, which are then optimized using Density Functional Theory (DFT) calculations to determine the most energetically favorable arrangements. mdpi.com

While these prediction methods are crucial for discovering new materials, for a well-known compound like disodium phosphate heptahydrate, computational techniques are more frequently used to refine existing experimental data, such as those obtained from X-ray crystallography. biointerfaceresearch.com DFT calculations can optimize the positions of atoms within the unit cell, particularly the hydrogen atoms, whose positions are often difficult to determine accurately with X-ray diffraction. This refinement leads to more precise bond lengths and angles, providing a more accurate final structure. The success of these computational models in rationalizing the polymorphic and hydration behaviors of various salts underscores their value in complementing experimental solid-form screening. core.ac.uknih.gov

The interaction between the hydrogen phosphate anion (HPO₄²⁻) and its surrounding water molecules is critical to understanding the properties of disodium phosphate heptahydrate in solution and within its crystal lattice. Ab initio molecular dynamics (AIMD) simulations, which compute the forces from electronic structure theory on-the-fly, provide a highly accurate picture of these interactions. acs.orgnih.gov

Simulations show that the phosphate ion acts as a "structure-making" agent, significantly influencing the local water environment. acs.orgnih.gov Water molecules in the immediate vicinity of the ion form distinct hydration shells. acs.orgnih.gov AIMD studies on the HPO₄²⁻ ion indicate the presence of a well-defined first hydration shell. researchgate.netnih.gov The dynamics of water molecules within this first shell are markedly slower than those in bulk water. acs.orgnih.gov This retardation is a hallmark of the strong hydrogen bonds formed between the phosphate oxygens and the hydrating water molecules. acs.org

The structure and dynamics of the solvation shells are characterized by several key parameters that can be calculated from simulations.

researchgate.net| Property | Description | Typical Calculated Value/Observation | Reference |

|---|---|---|---|

| First Hydration Shell Population | The average number of water molecules in the first solvation layer around the HPO₄²⁻ ion. | ~12-20 molecules | |

| Hydrogen Bonding | Strong H-bonds are formed between the phosphate's oxygen atoms and water molecules. The P-O···H-O bond is a defining feature. | OD bonds of water hydrogen-bonded to the phosphate ion show a red shift in vibrational spectra. |

These simulations reveal that the hydration environment is not static but undergoes ultrafast structural fluctuations. researchgate.netresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations focus on the electronic properties of the HPO₄²⁻ anion, providing a basis for understanding its bonding, reactivity, and spectroscopic signatures.

The hydrogen phosphate anion (HPO₄²⁻) features a central phosphorus atom bonded to four oxygen atoms in a tetrahedral arrangement, with one oxygen being protonated. sshade.eu Quantum chemical methods like DFT and the Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze the nature of these bonds. nih.govacs.org The P-O bonds are highly polar covalent bonds. The negative charge of the anion is not localized on specific oxygen atoms but is delocalized across the O-P-O framework, a feature that can be quantified through Mulliken or other population analysis schemes.

Calculations show that the P-O(H) bond has distinct characteristics compared to the other P-O bonds. acs.org The presence of cations, such as Na⁺ in the crystal or Mg²⁺ in biological contexts, influences the electronic structure, affecting bond lengths and stretching frequencies. acs.org For example, interaction with a cation can alter the electron density at the bond critical points of the P-O bonds. acs.org

acs.org| Property | Description | Computational Method | Finding | Reference |

|---|---|---|---|---|

| Bond Type | The nature of the chemical bond between phosphorus and oxygen. | QTAIM, DFT | Highly polar covalent bonds. | |

| Charge Distribution | The partial charges on the atoms within the anion. | Mulliken Population Analysis (DFT) | The -2 charge is delocalized over the three non-protonated oxygen atoms. |

One of the most powerful applications of quantum chemistry is the prediction of spectroscopic properties, which can then be compared directly with experimental measurements to validate the theoretical models. For disodium phosphate heptahydrate, vibrational spectroscopy (Infrared and Raman) is particularly informative.

First-principles simulations can accurately calculate the vibrational frequencies associated with the HPO₄²⁻ anion. nih.gov These calculations have shown that for an accurate description of the IR spectra, it is crucial to use appropriate theoretical methods; for instance, density functionals that include a portion of Hartree-Fock exchange (hybrid functionals like B3LYP) provide significantly better agreement with experimental spectra compared to simpler functionals. nih.gov

The calculations can distinguish between different vibrational modes, such as the symmetric and asymmetric stretching and bending modes of the PO₃ and P-OH groups. nih.govprime-avenue.com The surrounding environment, including the water of hydration and sodium cations, causes shifts in these vibrational frequencies (solvatochromic shifts), which can also be modeled. nih.gov The excellent agreement often found between the calculated and experimental spectra confirms the accuracy of the simulated hydration structures. nih.govprime-avenue.com

nih.gov| Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) | Description | Computational Insight | Reference |

|---|---|---|---|---|

| ν(P-(OH)) | ~850-900 | Stretching of the protonated P-O bond. | Calculations help assign this band, distinguishing it from other modes. | |

| νs(PO₃) | ~980-990 | Symmetric stretching of the deprotonated PO₃ group. | Predicted frequencies are sensitive to the anion's conformation and H-bonding. |

Thermodynamic and Kinetic Modeling of Phase Transitions and Solution Behavior

Disodium phosphate exists in several hydrated forms, including the anhydrous salt, a dihydrate, the heptahydrate, and a dodecahydrate. wikipedia.org The transitions between these phases are governed by thermodynamics and kinetics. An important transition for the heptahydrate is its incongruent melting to the dihydrate and a saturated solution, which occurs at a well-defined temperature of 48.222 °C. nist.gov

Thermodynamic modeling is used to predict the stability of these different phases as a function of temperature and water activity (or humidity). osti.gov By calculating the Gibbs free energy of each solid phase and the chemical potential of water in the solution, phase diagrams can be constructed. researchgate.net These models, such as modified BET (Brunauer–Emmett–Teller) models, can predict solid-liquid phase equilibria in complex salt-water systems and identify eutectic or peritectic points. researchgate.net Such models are essential for applications like phase change materials for thermal energy storage, where salt hydrates are commonly used. osti.govphasechange.com

Kinetic modeling describes the rate at which these phase transitions occur. The hydration and dehydration of salts can proceed through different pathways, such as a direct solid-solid transition or a solution-mediated process where the initial phase dissolves and the new phase crystallizes. acs.org Kinetic models, often based on classical nucleation theory, can help predict the conditions under which these transitions happen, including the effects of supercooling or supersaturation. psecommunity.org For industrial processes, understanding the kinetics of dissolution and crystallization of disodium phosphate heptahydrate is crucial for controlling product quality. The rates of these processes are often modeled using equations like the pseudo-first-order or pseudo-second-order kinetic models, which describe the approach to equilibrium. researchgate.net

Environmental Chemistry and Sustainability Aspects

Chemical Fate and Transport in Non-Biological Environmental Matrices

Disodium (B8443419) phosphoric acid heptahydrate, when introduced into the environment, dissociates into sodium and phosphate (B84403) ions. The environmental fate of this compound is primarily dictated by the behavior of the phosphate component in various environmental compartments.

In soil , the transport and fate of phosphate are complex processes influenced by several factors. When phosphate is applied to soil, for instance through the use of fertilizers, it can be depleted in the immediate vicinity of plant roots as they absorb it. This creates a concentration gradient that drives the replenishment of phosphate from the solid phase of the soil back into the soil solution. The rate of this replenishment is dependent on the soil's buffer capacity for phosphate, which in turn is affected by the soil's composition and physicochemical conditions. researchgate.net Studies have shown that a significant portion of acid-extractable phosphate in the smaller soil particles (<2-μm fraction) is exchangeable and thus available to plants and potentially mobile. researchgate.net However, contrary to the common belief that phosphate loss from soils is mainly through erosion and surface runoff, research has indicated that in artificially drained soils with low matrix permeability, leaching through macropores can be a dominant transport mechanism for soluble reactive phosphorus. acs.org This suggests that a substantial amount of the annual phosphate load can be leached from the soil into water bodies. acs.org

In aquatic systems , the fate of phosphate is equally intricate. The transport of phosphorus from agricultural lands with poorly drained soils is often facilitated by subsurface tile drains, which act as direct conduits to streams. youtube.com Once in a stream, the mobility and cycling of dissolved and particulate phosphorus are influenced by factors such as aquatic vegetation. youtube.com Dense vegetation can lead to increased transient storage of phosphorus. youtube.com The uptake of soluble phosphorus and the capture of particulate phosphorus can vary seasonally, with different efficiencies observed in spring versus fall. youtube.com Furthermore, the sediments at the bottom of water bodies play a crucial role in retaining phosphorus, with the presence of aquatic vegetation significantly enhancing this retention. youtube.com

The movement of phosphates can also occur through groundwater . Contamination of groundwater can happen when substances like those from fire-suppressant foams containing phosphorus compounds are deposited on the soil and subsequently leach into the groundwater. youtube.com This contaminated groundwater can then migrate and impact drinking water wells and surface water bodies. youtube.com

It is important to note that while general principles of phosphate behavior are understood, specific information on the environmental fate and toxicity of disodium phosphoric acid heptahydrate itself is limited. essvial.com

Industrial Effluent Phosphate Management Strategies and Technologies

The management of phosphate in industrial wastewater is a critical aspect of environmental protection to prevent the eutrophication of receiving water bodies. integratedwaterservices.com Several technologies are employed to remove phosphorus from industrial effluents, which can be broadly categorized into chemical, biological, and physical methods. acs.orgaosts.com

Chemical Precipitation is one of the most common and effective methods for phosphorus removal. aosts.comnetsolwater.com This process involves the addition of metal salts, such as ferric chloride, ferric sulfate (B86663), aluminum sulfate (alum), or calcium hydroxide (B78521) (lime), to the wastewater. integratedwaterservices.compca.state.mn.us These chemicals react with dissolved phosphates to form insoluble solid precipitates. integratedwaterservices.compca.state.mn.us These solids can then be removed from the water through clarification or filtration. pca.state.mn.ussustainabilitymatters.net.au Chemical precipitation is particularly effective for achieving low effluent phosphorus concentrations. pca.state.mn.us The efficiency of this method depends on factors like the type and dosage of the chemical coagulant and the pH of the wastewater. netsolwater.com

Enhanced Biological Phosphorus Removal (EBPR) is a sustainable and environmentally friendly approach that utilizes microorganisms. integratedwaterservices.comfehrgraham.com This process involves creating specific conditions in the wastewater treatment system to encourage the growth of phosphate-accumulating organisms (PAOs). integratedwaterservices.comaosts.com PAOs have the ability to take up and store large amounts of phosphorus from the wastewater in their cells as polyphosphate. integratedwaterservices.comsustainabilitymatters.net.au This is typically achieved by cycling the activated sludge through anaerobic (without oxygen) and aerobic (with oxygen) zones. integratedwaterservices.comsustainabilitymatters.net.au In the anaerobic zone, PAOs release stored phosphorus, and in the subsequent aerobic zone, they take up excess phosphorus. integratedwaterservices.com The phosphorus is then removed from the system when the excess sludge containing the PAOs is wasted. sustainabilitymatters.net.au Membrane Bioreactors (MBRs) are an advanced form of biological treatment that can enhance the efficiency of EBPR. integratedwaterservices.com

Physical methods for phosphate removal include membrane filtration technologies like nano- and microfiltration and reverse osmosis, as well as ion exchange and sand filtration. acs.orgaosts.comresearchgate.net These methods can be used independently or in conjunction with other treatment processes. aosts.com For instance, filtration is often used as a final polishing step after chemical precipitation to remove any remaining solid phosphate particles. sustainabilitymatters.net.au

The selection of a particular technology or a combination of technologies depends on various factors, including the initial phosphate concentration, the required effluent quality, operational costs, and the specific nature of the industrial wastewater. pca.state.mn.us In many cases, a combination of chemical and biological methods is employed to achieve the most efficient and cost-effective phosphorus removal. pca.state.mn.us

Comparison of Phosphate Removal Technologies

| Technology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Precipitation | Addition of metal salts (e.g., ferric chloride, alum) to form insoluble phosphate precipitates that are then removed. integratedwaterservices.compca.state.mn.us | Highly effective in reaching low effluent concentrations, relatively simple to operate. pca.state.mn.us | Can be costly due to chemical usage and sludge disposal. researchgate.net |

| Enhanced Biological Phosphorus Removal (EBPR) | Utilizes phosphate-accumulating organisms (PAOs) to remove phosphorus from wastewater under alternating anaerobic and aerobic conditions. integratedwaterservices.comsustainabilitymatters.net.au | Sustainable, environmentally friendly, and can have lower long-term operational costs. fehrgraham.com | Requires careful control of process conditions and can be challenging to maintain consistently. sustainabilitymatters.net.au |

| Membrane Filtration (e.g., MBR) | Uses membranes to physically separate phosphorus-containing solids from the treated water. integratedwaterservices.comacs.org | Produces high-quality effluent suitable for reuse, can be combined with biological treatment. integratedwaterservices.com | Higher capital and operational costs, potential for membrane fouling. |

| Adsorption | Uses adsorbent materials to bind phosphate ions from the wastewater. acs.orgresearchgate.net | Can be cost-effective and easy to operate, especially for low phosphate concentrations. acs.org | Adsorbent capacity is limited and may require regeneration or replacement. |

Green Chemistry Principles in Synthesis and Application Development

The principles of green chemistry are increasingly being applied to the synthesis and application of chemical compounds, including phosphates, to enhance sustainability and minimize environmental impact. nih.govacs.org

In the context of synthesis , green chemistry focuses on several key areas:

Atom Economy : This principle, developed by Barry Trost, emphasizes designing synthetic methods that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.org For example, reactions with 100% atom economy, where all reactant atoms are found in the product, are ideal. acs.org

Use of Safer Solvents and Reaction Conditions : Traditional chemical syntheses often rely on hazardous solvents. huarenscience.com Green chemistry promotes the use of safer alternatives, such as water or bio-derived solvents, and conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.orghuarenscience.com

Catalysis : The use of catalysts is preferred over stoichiometric reagents because catalysts are effective in small amounts and can be recycled, reducing waste. novonesis.com There is a growing interest in using catalysts based on earth-abundant and non-toxic metals like iron and copper. huarenscience.com Biocatalysis, using enzymes, is another green approach as enzymes are highly specific, biodegradable, and often eliminate the need for protecting groups in chemical reactions. acs.orgnovonesis.com

Renewable Feedstocks : A core tenet of green chemistry is the utilization of renewable starting materials instead of finite resources. huarenscience.com Research is exploring the use of bio-based materials for the synthesis of various chemicals. huarenscience.com For instance, sodium phosphate has been synthesized from crude glycerol, a byproduct of biodiesel production. rsc.org

Waste Minimization : Designing processes that generate minimal waste is a fundamental goal. huarenscience.com This can be achieved through more efficient reactions and recycling of materials. huarenscience.com